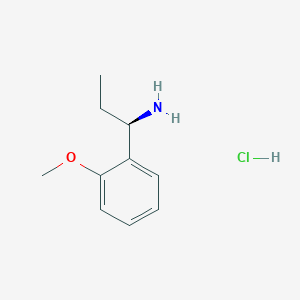

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Overview

Description

®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of ®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride often employs catalytic hydrogenation methods. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction of the ketone or aldehyde to the desired amine.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: The major products are the corresponding ketone or aldehyde.

Reduction: The major products are secondary or tertiary amines.

Substitution: The major products are phenyl derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

Chemistry

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is utilized as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of more complex molecules through:

- Oxidation: Leading to ketones or aldehydes.

- Reduction: Forming secondary or tertiary amines.

- Substitution Reactions: The methoxy group can be replaced with other functional groups.

Biology

The compound is studied for its biological activity, particularly its interactions with neurotransmitter systems. It has shown potential in:

- Modulating Neurotransmitter Receptors: Acting as an agonist or antagonist, influencing pathways related to mood and anxiety disorders.

- Therapeutic Investigations: Potential applications in treating neurological disorders due to its interaction with various molecular targets.

Pharmaceutical Research

This compound serves as a lead compound in developing new antidepressants and anxiolytics. Its pharmacological profile indicates:

- Effects on Dopaminergic and Serotonergic Systems: This dual action may provide therapeutic advantages over compounds that predominantly affect one system .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated significant modulation of serotonin levels, suggesting potential therapeutic effects in anxiety disorders.

Case Study 2: Synthesis of Antidepressants

In a pharmaceutical development project, this compound was used as a precursor for synthesizing novel antidepressant compounds. The resulting derivatives exhibited enhanced efficacy in preclinical trials compared to existing treatments.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

1-(2-Methoxyphenyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.

1-(2-Methoxyphenyl)propan-2-amine hydrochloride: A compound with a different substitution pattern on the carbon chain.

Uniqueness

®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing enantioselective synthetic methods.

Biological Activity

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 201.69 g/mol. The presence of a methoxy group on the phenyl ring contributes to its biological activity by influencing interactions with various neurotransmitter systems. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.

This compound interacts with several biological targets, primarily neurotransmitter receptors. It may function as either an agonist or antagonist, thereby modulating neurotransmission pathways. Key interactions include:

- Dopaminergic System : The compound shows potential as a modulator of dopamine receptors, particularly influencing D3 dopamine receptor activity, which is crucial in neurological functions .

- Serotonergic System : There is evidence suggesting that it may also interact with serotonin receptors, impacting mood regulation and anxiety-related behaviors.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin receptor activity, potentially affecting mood and anxiety. |

| Therapeutic Potential | Investigated for use in treating neurological disorders due to its receptor interactions. |

| Chemical Versatility | Serves as a building block in organic synthesis and pharmaceutical development. |

Research Findings

Recent studies have highlighted the compound's role in modulating behaviors associated with anxiety and depression. For instance:

- Case Study on Anxiety Modulation : A study demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.

- Dopamine Receptor Interaction : Research indicated that the compound acts selectively on D3 dopamine receptors, promoting β-arrestin translocation without displacing other receptor bindings, which may lead to fewer side effects compared to non-selective agents .

- Comparative Analysis with Similar Compounds : A comparative study assessed various structural analogs, revealing that this compound exhibits distinct pharmacological profiles compared to its enantiomer (S)-1-(2-Methoxyphenyl)propan-1-amine, emphasizing the importance of chirality in biological activity.

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHPGHAPKCHQY-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704212 | |

| Record name | (1R)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623143-38-4 | |

| Record name | (1R)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.